[7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE is a complex organic compound with a unique structure that combines several heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the trifluoromethyl group, and the construction of the triazolopyrimidine core. Each step requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized under specific conditions to form corresponding oxides.
- Reduction : Reduction reactions can be performed to modify the functional groups within the molecule.
- Substitution : The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE has several applications in scientific research:
- Chemistry : It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
- Biology : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- Industry : The compound’s unique structure makes it useful in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological outcomes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds:
- 7-(1-METHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE
- 7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(METHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE
Uniqueness: The uniqueness of 7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE lies in its specific combination of functional groups and heterocyclic rings, which confer unique chemical and biological properties
Properties
Molecular Formula |
C16H13F3N6OS |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[7-(1-ethylpyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H13F3N6OS/c1-2-24-7-9(6-21-24)12-11(13(26)10-4-3-5-27-10)14(16(17,18)19)23-15-20-8-22-25(12)15/h3-8,12H,2H2,1H3,(H,20,22,23) |
InChI Key |
OKLYPTDYLNIFRT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2C(=C(NC3=NC=NN23)C(F)(F)F)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.